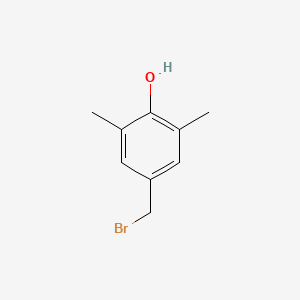

4-(bromomethyl)-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQUEUMFZZEIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450914 | |

| Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45952-56-5 | |

| Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5), a versatile bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document combines available information with theoretically proposed methodologies and expected characterization data. It is designed to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Introduction

This compound, also known as 3,5-dimethyl-4-hydroxybenzyl bromide, is an aromatic compound featuring a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules. The sterically hindered phenolic moiety and the reactive benzylic position allow for selective functionalization, making it an attractive building block for creating novel chemical entities. This guide outlines a proposed synthetic route, predicted and expected analytical characteristics, and potential chemical transformations of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from available chemical databases and theoretical predictions.

| Property | Value | Reference |

| CAS Number | 45952-56-5 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Purity | Typically ~95% (as supplied by vendors) | [2] |

| LogP | 2.90 (predicted) | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 1. Physicochemical properties of this compound.

Synthesis of this compound

Proposed Synthetic Protocol: Benzylic Bromination of 2,4,6-Trimethylphenol

The selective bromination of the benzylic methyl group at the 4-position of 2,4,6-trimethylphenol can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is standard for such reactions to minimize side reactions.

Reaction Scheme:

Figure 1. Proposed synthesis workflow for this compound.

Experimental Procedure (Proposed):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylphenol (1.0 eq.).

-

Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 0.1-0.2 M).

-

Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 eq.).

-

The reaction mixture is heated to reflux (or irradiated with a UV lamp) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

As experimental spectra for this compound are not widely published, this section provides predicted and expected data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts in CDCl₃ are summarized in Tables 2 and 3, respectively.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

| CH₂Br | ~4.5 | Singlet | 2H |

| OH | ~4.5-5.5 | Singlet (broad) | 1H |

| Ar-H | ~6.9-7.1 | Singlet | 2H |

Table 2. Predicted ¹H NMR data for this compound in CDCl₃.[2]

| Carbon | Expected Chemical Shift (ppm) |

| Ar-CH₃ | ~16 |

| CH₂Br | ~35 |

| C-CH₃ | ~128-132 |

| C-H | ~129 |

| C-CH₂Br | ~130 |

| C-OH | ~150-155 |

Table 3. Predicted ¹³C NMR data for this compound.[2]

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed in Table 4.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2850-3000 | Methyl and methylene C-H bonds |

| C=C stretch (aromatic) | 1500-1600 | Aromatic ring |

| C-O stretch | 1200-1260 | Phenolic C-O bond |

| C-Br stretch | 500-600 | Alkyl bromide |

Table 4. Expected characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.

Expected Fragmentation:

-

M⁺: [C₉H₁₁BrO]⁺

-

[M-Br]⁺: Loss of Br• to form the 4-hydroxy-3,5-dimethylbenzyl cation.

-

[M-CH₂Br]⁺: Cleavage of the bromomethyl group.

Reactivity and Potential Applications

This compound is a versatile synthetic intermediate due to its two distinct reactive sites.

Reactivity Profile

The primary reactions of this compound involve nucleophilic substitution at the benzylic carbon and reactions at the phenolic hydroxyl group.

Figure 2. General reactivity of this compound.

Applications in Synthesis

-

Building Block for Complex Phenols: The benzylic bromide functionality allows for the alkylation of other phenols, leading to the formation of complex bisphenolic and polyphenolic structures.

-

Intermediate for Drug Discovery: This compound can serve as a scaffold for the synthesis of novel molecules with potential biological activity. The combination of a phenol and a reactive handle for further modification is a common feature in medicinal chemistry.

-

Material Science: Phenolic compounds are precursors to various polymers and resins. The functional groups on this molecule could be utilized to synthesize specialty polymers with tailored properties.

Applications in Drug Development

Currently, there is no specific information available in the public domain linking this compound to defined signaling pathways or its direct use in drug development programs. Its utility in this field is primarily as a versatile starting material for the synthesis of more complex, biologically active compounds.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected analytical characteristics. The dual functionality of this molecule makes it a valuable tool for the construction of complex molecular architectures, and it represents an interesting starting point for the development of new compounds in materials science and medicinal chemistry. Further research is warranted to fully explore and document the experimental details of its synthesis and reactivity.

References

A Technical Guide to the Spectroscopic Data of 4-(bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic data for 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5). Due to a lack of available experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, discusses the expected features of Infrared (IR) spectroscopy and Mass Spectrometry (MS), and outlines general experimental protocols for these analytical techniques. This guide is intended to serve as a reference for researchers working with this compound or similar molecular structures.

Introduction

This compound is a substituted phenol derivative with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound. This guide compiles available predicted data and theoretical spectroscopic characteristics to aid in its analysis.

Important Note: Extensive searches for experimental NMR, IR, and MS spectra for this compound did not yield publicly available data. The information presented herein is based on predicted values and theoretical analysis of its chemical structure.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are useful for anticipating the spectral features of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

| CH₂Br | ~4.5 | Singlet | 2H |

| OH | ~4.5 - 5.5 | Singlet (broad) | 1H |

| Ar-H | ~6.9 - 7.1 | Singlet | 2H |

Data sourced from predicted values.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~150 - 155 |

| C-CH₃ (Aromatic) | ~128 - 132 |

| C-H (Aromatic) | Not specified |

| C-CH₂Br (Aromatic) | Not specified |

| Ar-CH₃ | Not specified |

| CH₂Br | Not specified |

Data sourced from predicted values.

Expected Infrared (IR) Spectroscopy Features

An experimental IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands based on its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ for the methyl and bromomethyl groups.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.

-

C-Br Stretch: A peak in the lower wavenumber region, typically between 500-600 cm⁻¹.

Expected Mass Spectrometry (MS) Features

In an electron ionization (EI) mass spectrum, this compound (molecular weight: 215.09 g/mol ) would be expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways:

-

Loss of the bromine atom to give a fragment at m/z 135.

-

Benzylic cleavage leading to the formation of a stable benzyl cation.

-

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Analysis: Place the NMR tube into the spectrometer's probe. The experiment involves tuning, locking, and shimming the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the NMR data using standard pulse sequences for ¹H and ¹³C NMR.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR).

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol is for a standard electron ionization (EI) mass spectrometer.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe for solid samples. The sample is then heated in a vacuum to induce vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for synthesis and spectroscopic characterization.

physical and chemical properties of 4-(bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-2,6-dimethylphenol, also known by its synonym 3,5-dimethyl-4-hydroxybenzyl bromide, is a substituted phenol derivative with potential applications as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and reactivity of this compound, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties have been reported by chemical suppliers. A summary of these properties is presented in the table below. It is important to note that much of the readily available data pertains to the isomeric compound, 4-bromo-2,6-dimethylphenol, and care must be taken to distinguish between the two.

| Property | Value | Reference |

| CAS Number | 45952-56-5 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Predicted LogP | 2.90 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, predicted spectral data provides valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~6.9-7.1 | Singlet | 2H |

| OH | ~4.5-5.5 | Singlet (broad) | 1H |

| CH₂Br | ~4.5 | Singlet | 2H |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

Predicted ¹³C NMR Spectrum:

| Carbon | Chemical Shift (ppm) |

| C-OH | ~150-155 |

| C-CH₃ (aromatic) | ~128-132 |

| C-H (aromatic) | ~128-130 |

| C-CH₂Br | ~35 |

| Ar-CH₃ | ~16 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1150-1250 | Strong |

| C-Br stretch | 500-600 | Medium to Strong |

Synthesis and Reactivity

Synthesis

A logical synthetic pathway is visualized in the diagram below:

Caption: Proposed synthesis of this compound.

Reactivity

The key to the synthetic utility of this compound lies in the reactivity of the benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Nucleophilic Substitution:

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the bromide ion.

Caption: General nucleophilic substitution reaction.

Experimental Protocol: O-Alkylation (General Procedure)

A common application of this reactivity is the O-alkylation of alcohols or phenols to form ethers.

-

Deprotonation: The alcohol or phenol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding alkoxide or phenoxide.

-

Alkylation: this compound is added to the solution of the nucleophile.

-

Reaction: The mixture is stirred at room temperature or heated to drive the reaction to completion.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development

Currently, there is a lack of specific information in the scientific literature regarding the biological activity of this compound or its direct application in drug development. However, the structural motif of a substituted phenol is present in numerous biologically active molecules. The ability of this compound to serve as a scaffold for the introduction of various functional groups through its reactive benzylic bromide suggests its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological properties of derivatives of this compound.

Conclusion

This compound is a chemical intermediate with clear potential for applications in organic synthesis. While a comprehensive experimental dataset is currently lacking in the public domain, its predicted spectral properties and known reactivity provide a solid foundation for its use in research. For scientists and professionals in drug development, this compound represents an opportunity to synthesize novel derivatives for biological screening. Future research should focus on the full experimental characterization of this compound and the exploration of the biological activities of its derivatives.

References

An In-depth Technical Guide to 4-(bromomethyl)-2,6-dimethylphenol: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,6-dimethylphenol, a versatile reagent with significant potential in chemical biology and drug discovery. This document details its chemical and physical properties, provides information on its synthesis, and explores its applications as a chemical probe for site-specific protein modification.

Introduction

This compound is a substituted phenolic compound featuring a highly reactive benzylic bromide. This functional group makes it a valuable tool for researchers interested in covalently modifying biological macromolecules. The presence of the hydroxyl group and the flanking methyl groups on the phenol ring can also influence its reactivity and solubility, making it a tunable scaffold for the development of chemical probes and bioconjugation reagents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 45952-56-5 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis of this compound

The Benzylic Bromide in 4-(bromomethyl)-2,6-dimethylphenol: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity and stability of the benzylic bromide functional group in 4-(bromomethyl)-2,6-dimethylphenol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex phenolic structures and novel pharmaceutical agents. Understanding the characteristics of its benzylic bromide is crucial for its effective utilization in synthetic chemistry.

Core Concepts: Reactivity of the Benzylic Bromide

The notable reactivity of this compound is centered on the benzylic carbon of the bromomethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it a prime target for nucleophilic attack.[1] The reactivity is further enhanced by the stability of the potential intermediates formed during reactions.

Two primary mechanistic pathways govern the reactions at the benzylic position: nucleophilic substitution (SN1 and SN2) and radical reactions.

1.1. Nucleophilic Substitution Reactions

The benzylic bromide readily undergoes nucleophilic substitution, where the bromide ion, an excellent leaving group, is displaced by a wide range of nucleophiles.[1][2]

-

SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The adjacent aromatic ring effectively delocalizes the positive charge, significantly lowering the activation energy for this process.[2][3]

-

SN2 Mechanism: In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. Even in this pathway, the adjacent aromatic ring helps to stabilize the transition state through resonance effects, accelerating the reaction rate.[2]

A key application of this reactivity is in O-alkylation reactions, such as the Williamson ether synthesis. Alcohols and other phenols can act as nucleophiles, typically after deprotonation by a base to form a more potent alkoxide or phenoxide ion, to form ether linkages at the benzylic position.[1]

1.2. Radical Reactions and Formation

The formation of this compound often proceeds via a free radical mechanism, typically through the benzylic bromination of 2,4,6-trimethylphenol (isodurenol). This reaction highlights the relative weakness of the benzylic C-H bond. The stability of the resulting benzylic radical is a key factor driving this selectivity.

The benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stabilization makes the benzylic hydrogens more susceptible to abstraction by radical species, such as a bromine radical.[3] N-bromosuccinimide (NBS) is a common reagent for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[3]

Stability and Handling

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its high reactivity implies a degree of instability, particularly under certain conditions. As with other benzyl bromides, it is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood, avoiding inhalation and skin contact.[4]

Factors that can influence its stability include:

-

Presence of Nucleophiles: Will readily react with nucleophiles, including water and alcohols.

-

Basic Conditions: Bases can promote elimination reactions or deprotonate the phenolic hydroxyl group, which may lead to subsequent reactions.

-

Light and Heat: Can promote radical formation and decomposition.

It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.

Quantitative Data

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| Benzylic C-H | ~90 [5] |

| Tertiary C-H | ~93[5] |

| Secondary C-H | ~96[5] |

| Primary C-H | ~100[5] |

| Phenyl C-H | ~113[5] |

Experimental Protocols

4.1. Synthesis via Benzylic Bromination (General Protocol)

This protocol is a representative example of benzylic bromination using N-bromosuccinimide (NBS) and photochemical initiation, adapted from similar procedures.[6][7][8][9]

Materials:

-

2,4,6-trimethylphenol

-

N-bromosuccinimide (NBS), recrystallized

-

Acetonitrile (CH₃CN), anhydrous

-

Visible light source (e.g., 10W white LED lamp)[6]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylphenol (1.0 eq) in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.05 eq).

-

Equip the flask with a reflux condenser and place it in a heating bath set to 55 °C.[6]

-

Position a visible light lamp to illuminate the reaction mixture.

-

Stir the reaction mixture vigorously. The reaction is typically complete within 15-30 minutes.[6]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

4.2. Nucleophilic Substitution: O-Alkylation (General Protocol)

This protocol describes a general procedure for the reaction of this compound with an alcohol nucleophile.[1]

Materials:

-

This compound

-

Alcohol (R-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq) and anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ether product by column chromatography.

Conclusion

The benzylic bromide of this compound is a highly reactive functional group that serves as a valuable handle in organic synthesis. Its propensity to undergo nucleophilic substitution and its formation via selective radical bromination are governed by the resonance stabilization afforded by the adjacent aromatic ring. While its high reactivity necessitates careful handling and storage, it provides a powerful tool for the construction of complex molecules in pharmaceutical and materials science research.

References

- 1. This compound | 45952-56-5 | Benchchem [benchchem.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]

- 7. A Safe and Green Benzylic Radical Bromination Experiment | CoLab [colab.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

electrophilic bromination of 2,6-dimethylphenol to form 4-(bromomethyl)-2,6-dimethylphenol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-dimethylphenol. It addresses a common misconception regarding the reaction's outcome and presents a detailed analysis of the scientifically established synthesis of 4-bromo-2,6-dimethylphenol. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this chemical transformation.

Introduction: Clarifying the Reaction Pathway

A crucial point of clarification is the distinction between the electrophilic aromatic substitution on the phenol ring and the bromination of a methyl substituent. The direct electrophilic bromination of 2,6-dimethylphenol does not yield 4-(bromomethyl)-2,6-dimethylphenol. Instead, the reaction proceeds via an electrophilic attack on the aromatic ring, leading to the formation of 4-bromo-2,6-dimethylphenol.

The synthesis of this compound involves a different synthetic route. For instance, complex rearrangements of specific dienone structures, such as 2,4,6-tribromo-3,4-dimethyl-cyclohexa-2,5-dienone, can lead to the formation of bromomethyl-phenols like 2,6-dibromo-4-bromomethyl-3-methylphenol[1]. However, this is not a direct electrophilic bromination of 2,6-dimethylphenol.

This guide will focus on the well-documented and scientifically accurate electrophilic bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol.

Reaction Mechanism and Selectivity

The hydroxyl group of 2,6-dimethylphenol is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the electrophilic attack of bromine occurs predominantly at the para position, resulting in high regioselectivity for 4-bromo-2,6-dimethylphenol[2][3].

The reaction mechanism involves the polarization of the bromine molecule (Br₂) by a solvent or a Lewis acid, generating an electrophilic bromine species (Br⁺). This electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at the para position restores the aromaticity of the ring and yields the final product, 4-bromo-2,6-dimethylphenol.

Below is a diagram illustrating the electrophilic bromination pathway of 2,6-dimethylphenol.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental protocols for the synthesis of 4-bromo-2,6-dimethylphenol.

| Reagent System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| PIDA/AlBr₃ | MeCN | 23 | Not Specified | 57 | [3][4] |

| Br₂ | Glacial Acetic Acid | 15 | Not Specified | Not Specified | [5] |

| H₂O₂/TFA/TBAB | H₂O | 25 | Not Specified | NMR Yield | [5] |

| Br₂ | Dichloromethane | 0 | 10-20 min | 76 (for di-tert-butyl analog) | [6] |

Note: PIDA = Phenyliodine diacetate, AlBr₃ = Aluminum bromide, MeCN = Acetonitrile, Br₂ = Bromine, TFA = Trifluoroacetic acid, TBAB = Tetrabutylammonium bromide. The yield for the Br₂ in dichloromethane reaction is for the analogous synthesis of 4-bromo-2,6-di-tert-butylphenol and is included for comparative purposes.

Detailed Experimental Protocols

Protocol 1: Bromination using PIDA/AlBr₃ [3][4]

This method utilizes a pre-formed or in-situ generated I(III)-based brominating reagent.

-

Reagents:

-

2,6-Dimethylphenol

-

Phenyliodine diacetate (PIDA) (1.2 equiv.)

-

Aluminum bromide (AlBr₃) (2.4 equiv.)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of 2,6-dimethylphenol in acetonitrile, add PIDA (1.2 equivalents).

-

Add AlBr₃ (2.4 equivalents) to the mixture.

-

Stir the reaction at 23°C in an open flask.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: Bromination using Bromine in Acetic Acid [5]

This is a classical method for the para-bromination of phenols.

-

Reagents:

-

2,6-Dimethylphenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve 2,6-dimethylphenol in glacial acetic acid.

-

Cool the solution to 15°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 15°C.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-2,6-dimethylphenol.

-

Protocol 3: Bromination using Tetrabutylammonium Bromide with Hydrogen Peroxide and Trifluoroacetic Acid [5]

This protocol offers a milder alternative to using elemental bromine.

-

Reagents:

-

2,6-Dimethylphenol (0.25 mmol)

-

Tetrabutylammonium bromide (TBAB) (161.2 mg, 0.50 mmol)

-

Ultrapure water (0.5 mL)

-

Trifluoroacetic acid (TFA) (57.5 µL, 0.75 mmol)

-

30% Hydrogen peroxide (H₂O₂) (77 µL, 0.75 mmol)

-

Ether for extraction

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 10 mL two-neck flask, combine 2,6-dimethylphenol and tetrabutylammonium bromide.

-

Evacuate the flask and backfill with argon three times.

-

Add ultrapure water, trifluoroacetic acid, and 30% hydrogen peroxide to the reaction mixture.

-

Stir the mixture at 25°C under an argon atmosphere.

-

After the reaction is complete, quench with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

-

Extract the product with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The yield can be determined by ¹H NMR analysis using an internal standard.

-

Experimental Workflow

The general workflow for the synthesis and purification of 4-bromo-2,6-dimethylphenol is outlined below.

Conclusion

The electrophilic bromination of 2,6-dimethylphenol is a highly regioselective reaction that yields 4-bromo-2,6-dimethylphenol. The formation of this compound via this route is not observed. This guide has provided a detailed overview of the correct reaction, including its mechanism, quantitative data from various synthetic approaches, and detailed experimental protocols. This information is intended to aid researchers in the successful and accurate synthesis of 4-bromo-2,6-dimethylphenol for applications in drug development and other areas of chemical synthesis.

References

- 1. Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(bromomethyl)-2,6-dimethylphenol: Historical Context, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(bromomethyl)-2,6-dimethylphenol is a valuable bifunctional reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive benzylic bromide and a sterically hindered phenolic hydroxyl group, allows for selective chemical modifications, making it a versatile building block for complex molecular architectures. This technical guide provides a comprehensive overview of the historical context of its development, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a focus on its role as a key intermediate in the synthesis of biologically active compounds.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of research into the reactivity of substituted phenols and the methodologies for benzylic bromination. While a definitive "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis is a logical extension of well-established organic reactions. The foundational work on the selective functionalization of phenols and the radical-mediated bromination of benzylic positions laid the groundwork for its eventual synthesis and utilization.

The precursor, 2,6-dimethylphenol, became an important industrial chemical in the mid-20th century, primarily as a monomer for the production of polyphenylene oxide (PPO) resins. This industrial availability spurred further research into its chemical derivatization. The selective introduction of a bromomethyl group at the para position, which is activated by the hydroxyl group and sterically unhindered, would have been a natural target for synthetic chemists seeking to create versatile intermediates.

Early methods for benzylic bromination often involved the use of elemental bromine under harsh conditions. However, the development of N-bromosuccinimide (NBS) as a milder and more selective brominating agent in the mid-20th century revolutionized the synthesis of benzylic bromides.[1][2] It is highly probable that the first synthesis of this compound was achieved using NBS-mediated bromination of a suitable 4-methyl-2,6-dimethylphenol derivative.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound involves the benzylic bromination of 4-methyl-2,6-dimethylphenol or a protected precursor. The reaction typically proceeds via a free radical mechanism.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from 2,6-dimethylphenol. The first step involves the introduction of a methyl group at the para-position, followed by the selective bromination of this methyl group.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Benzylic Bromination of 4-methyl-2,6-dimethylphenol

This protocol describes a typical laboratory-scale synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

4-methyl-2,6-dimethylphenol

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,6-dimethylphenol (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield pure this compound as a solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported, requires experimental verification |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), sparingly soluble in water. |

Table 1: Physical and Chemical Properties of this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~7.0 ppm (s, 2H, Ar-H), ~4.8 ppm (s, 1H, OH), ~4.5 ppm (s, 2H, CH₂Br), ~2.2 ppm (s, 6H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | ~151 ppm (C-OH), ~130 ppm (Ar-C), ~128 ppm (C-CH₃), ~125 ppm (C-CH₂Br), ~34 ppm (CH₂Br), ~16 ppm (Ar-CH₃) |

| IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~600 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 214/216 (due to Br isotopes), fragment ions corresponding to loss of Br and CH₂Br. |

Table 2: Spectroscopic Data for this compound [3]

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The data presented here are predicted values and should be confirmed by experimental analysis.

Applications in Drug Development and Chemical Biology

The dual reactivity of this compound makes it a highly versatile intermediate in the synthesis of a wide range of organic molecules, including those with potential therapeutic applications.

Role as a Synthetic Intermediate

The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of various functionalities. Simultaneously, the phenolic hydroxyl group can undergo O-alkylation, O-acylation, or can be used to modulate the electronic properties of the molecule. The steric hindrance provided by the two ortho-methyl groups can direct reactions to specific sites and can also impart metabolic stability to the final products.

Caption: Reactivity of this compound.

Potential Applications in Signaling Pathways

While direct evidence of this compound modulating specific signaling pathways is limited in publicly available literature, its derivatives have been investigated for various biological activities. For instance, bromophenol derivatives have shown potential as enzyme inhibitors, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[4] The core structure of this compound can be used to synthesize libraries of compounds for screening against various biological targets.

The reactive benzylic bromide can be used to covalently modify proteins, making it a potential tool for chemical biology research. By attaching a fluorescent tag or a biotin label to the phenol, the resulting molecule could be used as a probe to identify and study the binding partners of small molecules within a cell. This could be instrumental in elucidating the mechanism of action of novel drug candidates.

For example, a hypothetical signaling pathway involving a kinase could be investigated using a derivative of this compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and dual reactivity allow for the creation of a diverse range of complex molecules. While its own biological activity is not extensively documented, it serves as a crucial building block for compounds with demonstrated biological effects. Further research into the applications of this compound and its derivatives is likely to yield novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique chemical properties of this compound in their work.

References

Potential Research Areas Involving 4-(Bromomethyl)-2,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2,6-dimethylphenol is a substituted phenolic compound with significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique structure, featuring a reactive benzylic bromide and a sterically hindered phenolic hydroxyl group, offers a gateway to a diverse range of chemical modifications and biological applications. This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis routes, and promising areas of research for this compound. Particular focus is placed on its prospective applications in oncology and as an antioxidant, supported by detailed, albeit generalized, experimental protocols and conceptual signaling pathways to guide future research endeavors.

Core Chemical and Physical Properties

This compound is a solid research chemical with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The presence of both a hydroxyl group and a bromomethyl group on the same aromatic ring makes it a bifunctional molecule with distinct reactive sites.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Appearance | Solid (predicted) | - |

| CAS Number | 45952-56-5 |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in the public domain, a highly plausible and commonly employed method is the benzylic bromination of 2,4,6-trimethylphenol (mesitol). This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. The predicted chemical shifts provide a reference for reaction monitoring and final product confirmation.

| ¹H NMR (Predicted in CDCl₃) | |

| Proton | Expected Chemical Shift (ppm) |

| Ar-H | ~6.9-7.1 (singlet, 2H) |

| OH | ~4.5-5.5 (broad singlet, 1H) |

| CH₂Br | ~4.5 (singlet, 2H) |

| Ar-CH₃ | ~2.2 (singlet, 6H) |

| ¹³C NMR (Predicted) | |

| Carbon | Expected Chemical Shift (ppm) |

| C-OH | ~150-155 |

| C-CH₃ | ~128-132 |

| Aromatic C-H | ~128-130 |

| C-CH₂Br | ~125-128 |

| CH₂Br | ~33-37 |

| Ar-CH₃ | ~16-20 |

Table 2: Predicted NMR Data for this compound

Potential Research Areas and Applications

The bifunctional nature of this compound makes it a valuable building block for creating more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate

The reactive benzylic bromide allows for facile nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This is particularly useful in the synthesis of novel bisphenols and other polyphenolic structures.

This generalized protocol outlines the synthesis of ether derivatives from this compound.

-

Deprotonation of Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Nucleophilic Substitution: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench cautiously with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Potential as an Antioxidant Agent

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hindered phenolic hydroxyl group in this compound, flanked by two methyl groups, is a key structural feature that could contribute to significant antioxidant activity.

This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions (or standard/blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Potential in Anticancer Research

Many bromophenol derivatives have demonstrated promising anticancer activities.[1] The cytotoxic potential of this compound against various cancer cell lines warrants investigation. Its ability to act as an alkylating agent could lead to interactions with biological macromolecules, potentially inducing apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of each well at a wavelength of approximately 570 nm. The cell viability can be calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanisms of Action (Conceptual)

While specific studies on the signaling pathways affected by this compound are yet to be conducted, its structural features suggest potential interactions with key cellular pathways implicated in cancer and inflammation.

Potential Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. The antioxidant properties of this compound could potentially mitigate the oxidative stress that often leads to NF-κB activation. Furthermore, as an electrophilic agent, it might directly interact with and inhibit key proteins within the NF-κB signaling cascade.

Figure 1: Conceptual diagram of potential NF-κB pathway inhibition.

Potential Induction of Apoptosis

The cytotoxicity of this compound may be mediated through the induction of apoptosis, or programmed cell death. As an alkylating agent, it could cause DNA damage, a potent trigger for the intrinsic apoptotic pathway. This would involve the activation of caspase cascades, leading to the systematic dismantling of the cell.

Figure 2: Conceptual diagram of potential apoptosis induction.

Future Directions and Conclusion

References

A Theoretical and Computational Guide to 4-(bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-(bromomethyl)-2,6-dimethylphenol. Due to the limited availability of direct experimental and computational research on this specific compound, this document outlines a robust framework for its in-silico analysis, drawing upon established methodologies for similar substituted phenols. This guide details proposed protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, vibrational analysis, and molecular docking studies. Furthermore, it presents the known physicochemical properties of this compound and its structural analog, 4-bromo-2,6-dimethylphenol, to provide a comparative context. The objective is to equip researchers with the necessary theoretical foundation and practical methodologies to investigate the molecular properties and potential biological activity of this compound.

Introduction

This compound is a substituted phenol of interest in various chemical and pharmaceutical research areas. Its structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group, suggests potential applications as a versatile intermediate in organic synthesis and as a candidate for biological activity studies. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and potential interactions of such compounds, thereby guiding experimental research and drug discovery efforts.

This guide addresses the current gap in dedicated research on this compound by proposing a comprehensive computational workflow. The methodologies described are based on widely accepted and validated computational techniques for the study of phenolic compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its close analog, 4-bromo-2,6-dimethylphenol, is presented in Table 1. This comparative data serves as a valuable reference for both computational and experimental studies.

Table 1: Physicochemical Properties

| Property | This compound | 4-bromo-2,6-dimethylphenol |

| CAS Number | 45952-56-5 | 2374-05-2 |

| Molecular Formula | C₉H₁₁BrO[1] | C₈H₉BrO[2] |

| Molecular Weight | 215.09 g/mol [1] | 201.06 g/mol [2] |

| Melting Point | Not available | 74-78 °C[2][3] |

| Boiling Point | Not available | 195.33 °C (estimate)[3] |

| pKa | Not available | ~10.1 (predicted)[2][3] |

| LogP | 2.90 (predicted)[1] | 3.1 (predicted) |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 |

| Rotatable Bond Count | 1[1] | 0 |

Proposed Theoretical and Computational Studies

The following sections detail a proposed workflow for the in-depth computational analysis of this compound.

Molecular Structure and Optimization

The initial step in any computational study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Caption: Proposed workflow for geometry optimization.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Density Functional Theory (DFT): The B3LYP functional is a widely used and reliable method for studying phenolic compounds.[4]

-

Hartree-Fock (HF): An ab initio method that can be used for comparison.

-

-

Basis Set Selection: The 6-311G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms.[5] For higher accuracy, especially when considering non-covalent interactions, larger basis sets with diffuse functions (e.g., 6-311++G(d,p)) can be employed.[5]

-

Software: Calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Output Analysis: The output files will provide the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also calculated.

Electronic Properties and Reactivity

Understanding the electronic structure is crucial for predicting a molecule's reactivity and potential biological activity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.

Table 2: Predicted Electronic Properties (Hypothetical)

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | To be calculated |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | To be calculated |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | To be calculated |

| Dipole Moment | Measure of the overall polarity of the molecule. | To be calculated |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | To be calculated |

Experimental Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

Molecular Orbital Analysis: The output of the calculation will include the energies and compositions of the molecular orbitals. Visualization of HOMO and LUMO surfaces can provide insights into the regions of the molecule most likely to participate in electron donation and acceptance.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of charge distribution and intramolecular interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electrophilic and nucleophilic sites.

Vibrational Spectroscopy (FT-IR and Raman)

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. This is useful for interpreting experimental spectra and for confirming the nature of the optimized geometry (i.e., ensuring it is a true minimum on the potential energy surface).

Experimental Protocol:

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory.

-

Spectral Analysis: The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities.

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as theoretical calculations often overestimate vibrational frequencies.

-

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development for predicting the binding affinity and mode of action of a ligand with a protein target.

Caption: General workflow for molecular docking studies.

Experimental Protocol:

-

Target Selection: A relevant protein target is selected based on a therapeutic hypothesis. The 3D structure of the protein is typically obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning rotatable bonds and partial charges.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[6] The software samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Results Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. The docking score provides an estimate of the binding free energy.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a comprehensive framework for its theoretical and computational investigation. By employing the detailed protocols for geometry optimization, electronic structure analysis, vibrational spectroscopy, and molecular docking, researchers can gain significant insights into the properties and potential applications of this molecule. The proposed methodologies, grounded in established practices for similar phenolic compounds, offer a clear path forward for future research and can play a crucial role in guiding synthetic efforts and biological evaluations. This in-silico approach enables a rational and efficient exploration of the chemical and pharmacological potential of this compound.

References

- 1. Phenol, 4-(bromomethyl)-2,6-dimethyl-|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 4-(Bromomethyl)-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(bromomethyl)-2,6-dimethylphenol in the Williamson ether synthesis. This versatile building block allows for the introduction of the 2,6-dimethylphenoxy moiety onto a wide range of molecules, yielding ethers with potential applications in medicinal chemistry, polymer science, and materials science. The protocols outlined below are designed to be adaptable for various primary, secondary, tertiary, and phenolic alcohols, with a discussion on optimizing reaction conditions and addressing potential side reactions.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] this compound is an excellent electrophile for this reaction due to the presence of a primary benzylic bromide, which is readily displaced by nucleophiles. The resulting ether products incorporate the sterically hindered 2,6-dimethylphenol group, a structural motif known for its antioxidant properties.[3][4] This makes the synthesized ethers attractive candidates for use as polymer additives, antioxidants, and as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4]

Reaction Mechanism and Chemoselectivity

The Williamson ether synthesis with this compound proceeds through the deprotonation of an alcohol (R-OH) by a base to form a nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.

A key consideration when using this compound is the presence of the acidic phenolic hydroxyl group. Under basic reaction conditions, this group will also be deprotonated, forming a phenoxide. This creates the potential for a competing self-reaction, where the phenoxide of one molecule attacks the bromomethyl group of another, leading to oligomerization or polymerization.

To favor the desired intermolecular reaction with an external alcohol, several strategies can be employed:

-

Use of a milder base: For acidic alcohols and phenols, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective in deprotonating the nucleophile without excessively promoting the self-reaction of the starting material.

-

Stoichiometry control: Using the alcohol nucleophile in excess can kinetically favor the desired reaction over the bimolecular self-reaction.

-

Slow addition: Slow, controlled addition of the this compound to a pre-formed solution of the alkoxide can help to maintain a low concentration of the electrophile, further minimizing the self-reaction.

Experimental Protocols

Two general protocols are provided below, tailored for different classes of alcohols.

Protocol 1: Etherification of Primary and Secondary Alcohols

This protocol is suitable for less acidic, unactivated alcohols and employs a strong base to ensure complete deprotonation.

Materials:

-

This compound

-

Primary or secondary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary alcohol (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF.

-

Add the solution of this compound dropwise to the stirred alkoxide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

DOT Script for Protocol 1 Workflow:

Caption: Workflow for the Williamson ether synthesis with primary/secondary alcohols.

Protocol 2: Etherification of Phenols and More Acidic Alcohols

This protocol is suitable for phenols and more acidic alcohols, using a milder base to minimize side reactions.

Materials:

-

This compound

-

Phenol or acidic alcohol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of the phenol or acidic alcohol (1.0 equivalent) and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) in acetonitrile or DMF, add a solution of this compound (1.1 equivalents) in the same solvent.

-

Heat the reaction mixture to a temperature between room temperature and 60 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Protocol 2 Workflow:

Caption: Workflow for the Williamson ether synthesis with phenols/acidic alcohols.

Representative Quantitative Data

The following table provides representative, hypothetical data for the Williamson ether synthesis of this compound with various alcohols based on typical outcomes for similar reactions. Actual results may vary.

| Nucleophile (Alcohol) | Protocol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methanol | 1 | NaH | THF | RT | 6 | 85-95 |

| Isopropanol | 1 | NaH | THF | RT | 12 | 70-85 |

| tert-Butanol | 1 | NaH | THF | 50 | 24 | 10-20* |

| Phenol | 2 | K₂CO₃ | CH₃CN | 60 | 18 | 80-90 |

| 4-Nitrophenol | 2 | Cs₂CO₃ | DMF | RT | 8 | 90-98 |

* Low yield due to steric hindrance and competing elimination reactions.

Applications of Synthesized Ethers

The ether products derived from this compound have a range of potential applications:

-

Antioxidants: The sterically hindered phenol moiety is a well-known radical scavenger, making these compounds excellent candidates for use as antioxidants to prevent the degradation of polymers and other organic materials.[5][6]

-

Polymer Chemistry: The phenolic group can serve as a monomer or a chain-terminating agent in the synthesis of polymers such as poly(phenylene oxide) (PPO) resins.[4]

-

Medicinal Chemistry: The 2,6-dimethylphenoxy group can be incorporated into drug candidates to modify their pharmacokinetic and pharmacodynamic properties. This structural unit is found in some antiarrhythmic drugs.[4]

-

Agrochemicals: Derivatives of 2,6-dimethylphenol are used in the synthesis of certain pesticides.[4]

Troubleshooting and Safety

-

Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, especially when using NaH. For sterically hindered alcohols, consider longer reaction times or elevated temperatures, although this may increase the likelihood of side reactions.

-

Side Reactions: The primary side reaction is elimination, particularly with secondary and tertiary alcohols at higher temperatures. The self-reaction of this compound can also occur. Careful control of reaction conditions is crucial.

-